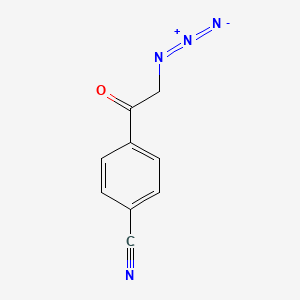

4-(2-Azidoacetyl)benzonitrile

Vue d'ensemble

Description

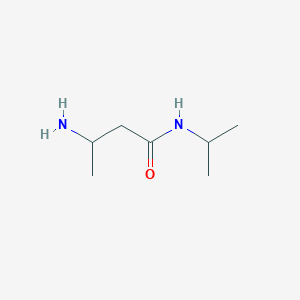

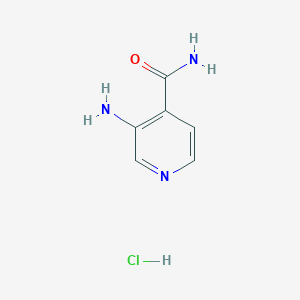

4-(2-Azidoacetyl)benzonitrile is a chemical compound with the molecular formula C9H6N4O . It is not intended for human or veterinary use and is used only for research purposes.

Molecular Structure Analysis

The molecular structure of 4-(2-Azidoacetyl)benzonitrile includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains a total of 18 bonds. There are 13 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 1 double bond, 2 triple bonds, 6 aromatic bonds, 1 six-membered ring, 1 nitrile (aromatic), and 1 positively charged N .Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-Azidoacetyl)benzonitrile are not available, similar compounds like benzonitrile have been used in various chemical reactions. For instance, benzonitrile can be hydrolyzed to benzoic acid or reduced to benzylamine .Applications De Recherche Scientifique

Antimicrobial Agent Synthesis

4-(2-Azidoacetyl)benzonitrile: has potential applications in the synthesis of novel antimicrobial agents. Its azido group can be utilized to create a variety of benzothiazole derivatives with semicarbazone and thiosemicarbazone moieties, which have shown potent antibacterial activity against both Gram-positive and Gram-negative strains .

Pharmacologically Active Compounds

In pharmacology, 4-(2-Azidoacetyl)benzonitrile can serve as a precursor for the development of triazin-triazoles, which are potential inhibitors of human farnesyltransferase, an enzyme implicated in cancer progression . This compound’s versatility allows for the creation of various pharmacologically active molecules that can be used in anticancer research.

Materials Science: Luminescent Materials

The compound’s structural features make it suitable for the synthesis of benzonitrile derivatives with mixed carbazole and phenoxazine substituents. These derivatives exhibit dual emission and thermally activated delayed fluorescence (TADF), making them promising candidates for next-generation luminescent materials .

Chemical Synthesis: Green Chemistry

4-(2-Azidoacetyl)benzonitrile: can be synthesized using green chemistry principles. The use of ionic liquids as recycling agents in its synthesis represents an environmentally friendly approach, reducing the need for metal salt catalysts and simplifying the separation process .

Analytical Chemistry: Glycoconjugate Visualization

In analytical chemistry, 4-(2-Azidoacetyl)benzonitrile can be used for glycoconjugate synthesis monitoring by metabolic labeling. It offers a non-radioactive alternative for visualizing glycoconjugates, which is crucial for understanding various biological processes .

Environmental Science: Pollution Monitoring

The environmental applications of 4-(2-Azidoacetyl)benzonitrile include its use as an intermediate in the synthesis of compounds that can be used for pollution monitoring. Its derivatives can be designed to detect specific pollutants or to study the degradation of environmental contaminants .

Mécanisme D'action

Target of Action

Based on its structure, it can be inferred that it might interact with aromatic compounds or rings .

Mode of Action

Azido compounds are known to participate in various chemical reactions, including nucleophilic substitution reactions . The azido group in 4-(2-Azidoacetyl)benzonitrile could potentially act as a nucleophile, attacking electrophilic carbon atoms in other molecules .

Biochemical Pathways

For instance, they can be involved in the transformation of benzonitrile herbicides via the nitrile hydratase–amidase pathway in certain microorganisms .

Pharmacokinetics

Pharmacokinetics is the study of the rate processes associated with the absorption, distribution, metabolism, and elimination of a drug .

Propriétés

IUPAC Name |

4-(2-azidoacetyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O/c10-5-7-1-3-8(4-2-7)9(14)6-12-13-11/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCYPCFYAPBARSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1525946.png)

![5-tert-butyl-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525949.png)

![4-[5-(2,2-Dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1525951.png)

![1-{[3-(2,2,2-trifluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B1525958.png)